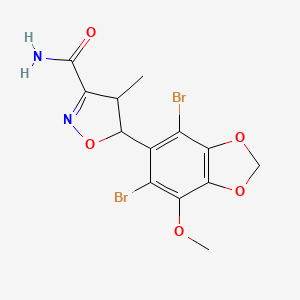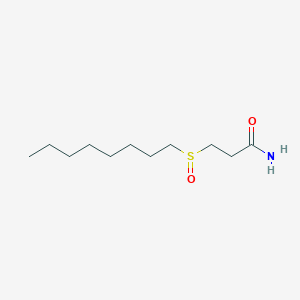![molecular formula C21H21NO4 B15000443 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-YL}benzamide](/img/structure/B15000443.png)
4-Acetyl-N-{spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-YL}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide typically involves multiple steps. One common method includes the reaction of 4-acetylbenzoic acid with spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-4-YL}benzamide
- 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-6-YL}benzamide
Uniqueness: The uniqueness of 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide lies in its specific spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4-acetyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide |
InChI |
InChI=1S/C21H21NO4/c1-14(23)15-5-7-16(8-6-15)20(24)22-17-9-10-18-19(13-17)26-21(25-18)11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Clé InChI |
AAKOUIZMIAJBDT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4(O3)CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000366.png)
![Methyl 7-(2-chlorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15000369.png)

![N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15000392.png)
![4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B15000393.png)
![ethyl 2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate](/img/structure/B15000400.png)
![7-Methoxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B15000401.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15000402.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide](/img/structure/B15000418.png)
![1-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15000425.png)
acetate](/img/structure/B15000429.png)
![benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B15000442.png)
